molecular formula C23H28N2O7S B4881838 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate

1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate

Cat. No. B4881838
M. Wt: 476.5 g/mol
InChI Key: AWINEMKKEUMOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic applications.

Mechanism of Action

1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate's mechanism of action is thought to involve the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate's mechanism of action is well understood, making it a useful tool for investigating the role of serotonin and dopamine in the brain. However, 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate also has several limitations. It has a relatively short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate is also known to have a range of side effects, including nausea, vomiting, and anxiety.

Future Directions

There are several future directions for 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate research. One area of interest is the potential use of 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate as a treatment for Parkinson's disease. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate's ability to increase dopamine release in the brain makes it a promising candidate for further investigation. Another area of interest is the potential use of 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate as a cognitive enhancer. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate's ability to modulate neurotransmitter release and regulate neuronal activity could make it a useful tool for improving cognitive function. Finally, further research is needed to fully understand the long-term effects of 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate and its potential for use in the treatment of psychiatric disorders.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate has been used in scientific research to investigate its potential therapeutic applications. It has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate has also been studied for its potential use as a cognitive enhancer and as a treatment for Parkinson's disease.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.C2H2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)23-10-8-22(9-11-23)15-16-4-6-20(27-3)7-5-16;3-1(4)2(5)6/h4-7,12-14H,8-11,15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINEMKKEUMOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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